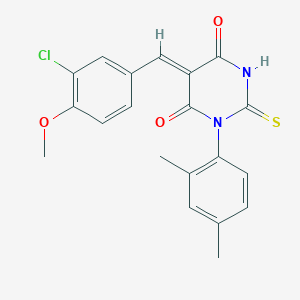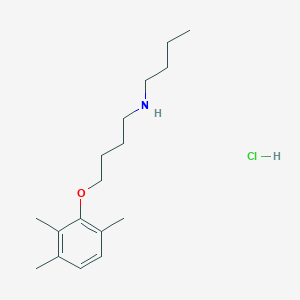![molecular formula C16H15FN2S B5142729 2-[(2-fluorobenzyl)thio]-4,5-dimethyl-1H-benzimidazole](/img/structure/B5142729.png)
2-[(2-fluorobenzyl)thio]-4,5-dimethyl-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-fluorobenzyl)thio]-4,5-dimethyl-1H-benzimidazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a benzimidazole derivative that has shown promising results in various studies, particularly in the field of cancer research. In
作用机制
The mechanism of action of 2-[(2-fluorobenzyl)thio]-4,5-dimethyl-1H-benzimidazole involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. It has been found to inhibit the activity of enzymes such as topoisomerase II and protein kinase C, which are involved in the regulation of cell growth and proliferation. It also induces apoptosis by activating caspases, which are enzymes that are involved in the programmed cell death process.
Biochemical and Physiological Effects
2-[(2-fluorobenzyl)thio]-4,5-dimethyl-1H-benzimidazole has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines. Additionally, it has been studied for its potential use in the treatment of neurological disorders, as it has been found to have neuroprotective effects.
实验室实验的优点和局限性
One of the advantages of using 2-[(2-fluorobenzyl)thio]-4,5-dimethyl-1H-benzimidazole in lab experiments is its potential therapeutic applications. It has shown promising results in various studies, particularly in the field of cancer research. Additionally, it has been found to have anti-inflammatory and neuroprotective effects, which make it a potential candidate for the treatment of various diseases.
However, there are also limitations to using 2-[(2-fluorobenzyl)thio]-4,5-dimethyl-1H-benzimidazole in lab experiments. One limitation is that it may have off-target effects, which can affect the results of the experiments. Additionally, its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
未来方向
There are various future directions for research on 2-[(2-fluorobenzyl)thio]-4,5-dimethyl-1H-benzimidazole. One direction is to further study its mechanism of action, in order to optimize its use in lab experiments. Additionally, it can be studied for its potential use in the treatment of other diseases, such as autoimmune disorders and cardiovascular diseases. Another direction is to study its potential use in combination therapy with other drugs, in order to enhance its therapeutic efficacy. Finally, it can be studied for its potential use in drug delivery systems, in order to enhance its bioavailability and reduce its toxicity.
合成方法
The synthesis of 2-[(2-fluorobenzyl)thio]-4,5-dimethyl-1H-benzimidazole involves the reaction of 2-fluorobenzyl chloride with 4,5-dimethyl-1,2-phenylenediamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide at an elevated temperature. The resulting product is then purified using column chromatography or recrystallization.
科学研究应用
2-[(2-fluorobenzyl)thio]-4,5-dimethyl-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential use as an anti-inflammatory agent and for the treatment of neurological disorders.
属性
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-4,5-dimethyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2S/c1-10-7-8-14-15(11(10)2)19-16(18-14)20-9-12-5-3-4-6-13(12)17/h3-8H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPONDFAFGUJXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)SCC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Fluorophenyl)methyl]sulfanyl}-4,5-dimethyl-1H-1,3-benzodiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[cyclopentyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B5142654.png)
![1,3,4,6-tetra-O-acetyl-2-[(2-chlorobenzoyl)amino]-2-deoxyhexopyranose](/img/structure/B5142664.png)
![4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5142670.png)
![3-[(3-pyridinylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5142674.png)


![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5142700.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5142708.png)

![1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}piperazine](/img/structure/B5142715.png)

![1,3-dichloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B5142735.png)
![4-[benzyl(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B5142738.png)
![2-{[4-(2-fluorophenoxy)butyl]amino}ethanol](/img/structure/B5142743.png)